molecular formula C6H6BrNO3 B044778 Ethyl 2-bromooxazole-4-carboxylate CAS No. 460081-20-3

Ethyl 2-bromooxazole-4-carboxylate

Cat. No. B044778
M. Wt: 220.02 g/mol
InChI Key: SGIBUKNPAQMWAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-bromooxazole-4-carboxylate involves palladium-catalyzed direct (hetero)arylation processes. Verrier et al. (2008) described an efficient access to (hetero)aryloxazoles through the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with halogenated (hetero)aromatics. This method facilitates the synthesis of naturally occurring oxazoles, such as balsoxin and texaline, showcasing the compound's utility in organic synthesis (Verrier et al., 2008).

Molecular Structure Analysis

Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a closely related derivative, has been characterized by various spectroscopic techniques and single-crystal X-ray diffraction analysis. The analysis revealed intricate hydrogen bonding patterns contributing to its stable crystal structure, offering insights into the molecular arrangement and interactions of such compounds (Murtuja et al., 2023).

Chemical Reactions and Properties

Ethyl oxazole-4-carboxylate undergoes various chemical reactions, including alkenylation, benzylation, and alkylation, in the presence of different halides. These reactions are facilitated by palladium catalysis, demonstrating the compound's reactivity and potential for further functionalization (Verrier et al., 2009).

Scientific Research Applications

Palladium-Catalyzed Direct (Hetero)arylation

Ethyl oxazole-4-carboxylate, including ethyl 2-bromooxazole-4-carboxylate, is used in palladium-catalyzed direct (hetero)arylation. This process allows the efficient synthesis of (hetero)aryloxazoles, including natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).

Synthesis of Ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones

Ethyl 2,3-dioxobutyrate 2-arylhydrazones and other derivatives are synthesized using ethyl 2-bromooxazole-4-carboxylate. This synthesis pathway leads to various compounds with potential pharmacological applications (Garg & Singh, 1970).

Convenient Synthesis of Triazoloquinoline

A synthesis route for ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, leading to triazoloquinoline derivatives, involves the reaction of ethyl 2-bromooxazole-4-carboxylate with methyl 2-azido-5-bromobenzoate (Pokhodylo & Obushak, 2019).

Synthesis of Functionalized 1,3-Oxazoline-2-thiones

Ethyl 2-bromooxazole-4-carboxylate is used in the solvent-free synthesis of functionalized 1,3-oxazoline-2-thiones, involving reactions with various chemical agents under specific conditions (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

Safety And Hazards

Ethyl 2-bromooxazole-4-carboxylate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBUKNPAQMWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650052
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromooxazole-4-carboxylate

CAS RN

460081-20-3
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-1,3-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromooxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-bromooxazole-4-carboxylate

Citations

For This Compound
6
Citations
CK Skepper, T Quach, TF Molinski - Journal of the American …, 2010 - ACS Publications
… While the corresponding ethyl 2-bromooxazole-4-carboxylate has been used in Pd-promoted Stille coupling of oxazoles, (14) our preliminary surveys showed the latter were poor …
Number of citations: 76 pubs.acs.org
VV Solomin, DS Radchenko… - European Journal of …, 2019 - Wiley Online Library
… Ethyl 2-bromooxazole-4-carboxylate (54). Ethyl 2-chlorooxazole-4-carboxylate (53) (39.7 g, 0.226 mol). was added to bromotrimethylsilane (242 g, 1.58 mol) at rt, and the resulting …
M Wei, X Peng, L Xing, Y Dai, R Huang, M Geng… - European Journal of …, 2018 - Elsevier
… Similarly, nucleophilic displacement of the C-2 bromo groups of ethyl 2-bromothiazole-4-carboxylate (8a) and ethyl 2-bromooxazole-4-carboxylate (8b) and the C-2 chloro group of …
Number of citations: 28 www.sciencedirect.com
O Bezencon, B Heidmann, R Siegrist… - Journal of Medicinal …, 2017 - ACS Publications
… A Negishi coupling from ethyl 2-bromooxazole-4-carboxylate and p-trifluoromethoxybenzyl bromide led to oxazole 51, which was saponified to its corresponding acid 52. A similar …
Number of citations: 45 pubs.acs.org
BE Sleebs, WJA Kersten, S Kulasegaram… - Journal of Medicinal …, 2013 - ACS Publications
Developing potent molecules that inhibit Bcl-2 family mediated apoptosis affords opportunities to treat cancers via reactivation of the cell death machinery. We describe the hit-to-lead …
Number of citations: 79 pubs.acs.org
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Number of citations: 2

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